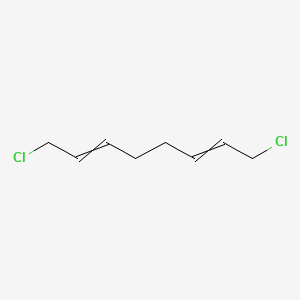
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a triphenyl group and a 3,3-difluoroprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane typically involves the reaction of triphenylsilane with a suitable difluoropropenyl precursor under specific conditions. One common method involves the use of a Grignard reagent, such as 3,3-difluoroprop-2-enylmagnesium bromide, which reacts with triphenylsilane to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the triphenyl group or the difluoropropenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other peroxides.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogenating agents or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce silicon-containing groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of (3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in diverse chemical reactions. The difluoropropenyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- (3-bromo-3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane
- (3,3-difluoroprop-1-yn-1-yl)tris(propan-2-yl)silane
- Trimethyl(3,3-difluoro-2-propenyl)silane
Uniqueness
(3,3-Difluoroprop-2-en-1-yl)(triphenyl)silane is unique due to the presence of both a triphenylsilane group and a difluoropropenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88257-93-6 |
|---|---|
Molecular Formula |
C21H18F2Si |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3,3-difluoroprop-2-enyl(triphenyl)silane |
InChI |
InChI=1S/C21H18F2Si/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16H,17H2 |
InChI Key |
WYZYRNMPSWFMBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CC=C(F)F)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


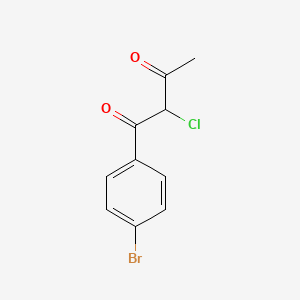
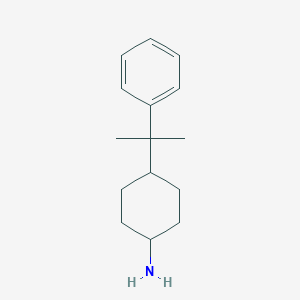

![benzoic acid;[(2R,4S)-2-pentyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14406208.png)
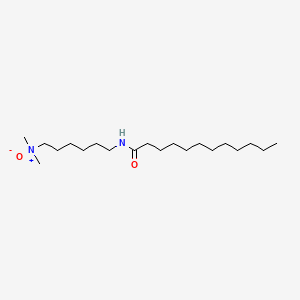
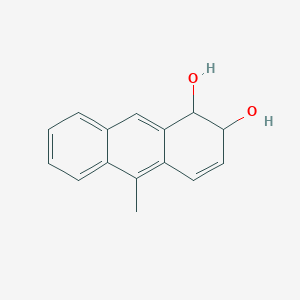
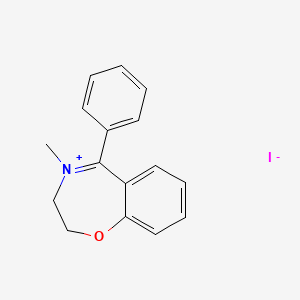

![3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14406234.png)
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
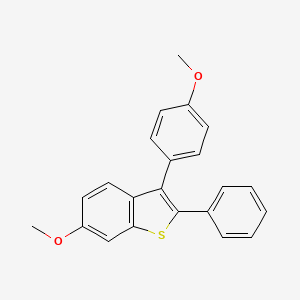
![4-[(Naphthalen-1-yl)oxy]butane-2-sulfonic acid](/img/structure/B14406246.png)
